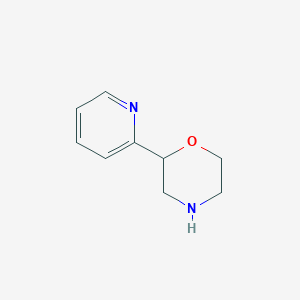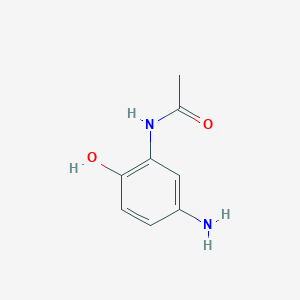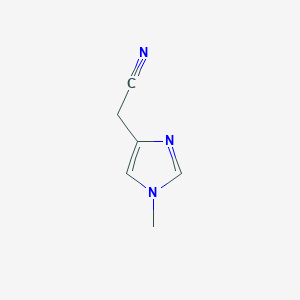
2-(4-メチルピペラジン-1-イル)ピリミジン-5-カルボン酸
概要
説明
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a 4-methylpiperazine group and a carboxylic acid group
科学的研究の応用
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
- AChE inhibition is crucial because low ACh levels are associated with memory and cognitive impairment in AD patients .
- Mixed-Type Inhibition : Kinetic studies reveal that the compound acts as a mixed-type inhibitor, combining competitive and non-competitive inhibition .
- Butyrylcholinesterase (BuChE) : While AChE is selective for ACh, BuChE has broader substrate specificity. The compound also moderately inhibits BuChE .
Target of Action
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid can modulate cholinergic signaling pathways, which are crucial for cognitive function and memory. Additionally, this compound may interact with other proteins and receptors, influencing various biochemical pathways.
Cellular Effects
The effects of 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting acetylcholinesterase, the compound can enhance cholinergic signaling, leading to increased acetylcholine levels in synaptic clefts . This can result in improved cognitive function and memory in neuronal cells. Furthermore, 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid may affect other cell types by modulating signaling pathways and gene expression, thereby influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity . This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of the neurotransmitter in synaptic clefts. Additionally, 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid may interact with other enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid remains stable under certain conditions, allowing for prolonged inhibition of acetylcholinesterase
Dosage Effects in Animal Models
The effects of 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase, leading to enhanced cholinergic signaling and improved cognitive function . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity or disruption of other biochemical pathways. Understanding the dosage-dependent effects of 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with endogenous molecules . These metabolic processes can affect the compound’s pharmacokinetics, bioavailability, and overall efficacy. Understanding the metabolic pathways of 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid is essential for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid within cells and tissues are critical for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within different cellular compartments can influence its activity and function. Studying the transport and distribution mechanisms of 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid can provide insights into its therapeutic potential and optimize its delivery to target tissues.
Subcellular Localization
The subcellular localization of 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid is an important factor that affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Introduction of the 4-Methylpiperazine Group: The 4-methylpiperazine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the 4-methylpiperazine moiety.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar structure but with a phenyl group instead of a methyl group.
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid group.
Uniqueness
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxylic acid group allows for further derivatization and conjugation, while the 4-methylpiperazine moiety provides potential for interactions with biological targets.
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-13-2-4-14(5-3-13)10-11-6-8(7-12-10)9(15)16/h6-7H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFABBZQVLXHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591772 | |
| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019115-09-3 | |
| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)

